N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered dihydropyrimidine ring with a thioxo group at position 2 and a carboxamide moiety at position 3. Key structural features include:
- N-substituent: 2,4-dimethoxyphenyl group, providing electron-donating methoxy groups.
- 4-position substituent: 4-hydroxyphenyl group, introducing hydrogen-bonding capability.
- 6-methyl group: Enhances steric bulk and influences ring conformation.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-11-17(18(23-20(28)21-11)12-4-6-13(24)7-5-12)19(25)22-15-9-8-14(26-2)10-16(15)27-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWBSHLMZUPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as compound 1) is a synthetic derivative belonging to the class of tetrahydropyrimidine compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of compound 1 is , and its structure features a tetrahydropyrimidine ring substituted with various functional groups that contribute to its biological activity. The presence of methoxy and hydroxy groups enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that compound 1 exhibits several biological activities, including:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antioxidant Activity
Studies have evaluated the antioxidant capacity of compound 1 through various assays. For instance:
- DPPH Radical Scavenging Assay : Compound 1 exhibited a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential.
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results showed that compound 1 can effectively reduce ferric ions, further supporting its antioxidant capabilities.
Anticancer Activity
The anticancer potential of compound 1 has been investigated using several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung) | 18.5 | Disruption of mitochondrial function |
These findings suggest that compound 1 may induce apoptosis and inhibit proliferation in cancer cells through multiple pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compound 1:
- Cytokine Inhibition : Compound 1 significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
- NF-kB Pathway Modulation : The compound appears to interfere with the NF-kB signaling pathway, reducing the expression of inflammatory genes.
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of compound 1 in a mouse model bearing xenograft tumors. Mice treated with compound 1 showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the in vitro findings.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a collagen-induced arthritis model, administration of compound 1 resulted in reduced paw swelling and joint inflammation. Biochemical assays indicated decreased levels of inflammatory markers in serum samples from treated mice.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 2,4-dimethoxy and 4-hydroxy groups enhance solubility in polar solvents (e.g., DMSO) compared to halogenated analogs (e.g., 1, 5, 17), which are more lipophilic .
- Thioxo vs. Oxo : Thioxo derivatives generally exhibit higher melting points (e.g., 216–235°C for thioxo vs. 182–213°C for oxo analogs) due to stronger intermolecular interactions .
- Carboxamide vs. Ester : The carboxamide group in the target may improve metabolic stability compared to ester derivatives, which are prone to hydrolysis .
Physical and Chemical Properties
Notable Trends:
- Hydroxyl and methoxy groups improve aqueous solubility but may reduce membrane permeability.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical?
Methodological Answer:
The synthesis of tetrahydropyrimidine carboxamides typically involves multi-step condensation and cyclization reactions. For analogous compounds, the Biginelli condensation method is widely used, employing thiourea, aldehydes, and β-keto esters under acidic conditions (e.g., acetic acid) . Key steps include:
- Precursor selection : 4-Hydroxyphenyl and 2,4-dimethoxyphenyl derivatives as starting materials for substituent incorporation.
- Reaction optimization : Temperature control (e.g., reflux at 100°C) and solvent selection (acetic acid or ethanol) to prevent intermediate decomposition .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., N–H groups in the tetrahydropyrimidine ring) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
- X-ray Crystallography : Resolve conformational details (e.g., flattened boat conformation of the pyrimidine ring) and hydrogen-bonding networks .
- HPLC : Assess purity (>95%) and monitor reaction progress .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
Regioselectivity in pyrimidine derivatives is influenced by:
- Steric and electronic effects : Electron-donating groups (e.g., methoxy) direct substitutions to specific ring positions. Computational modeling (DFT) predicts reactive sites .
- Catalyst design : Lewis acids (e.g., NH₄Cl) enhance cyclization efficiency in Biginelli reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor specific intermediates .
Advanced: How do structural modifications impact biological activity, and how can contradictions in data be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., thioxo vs. oxo groups, hydroxyl vs. methoxy phenyl groups). For example, thioxo groups enhance antimicrobial activity due to sulfur’s electronegativity .
- Data reconciliation : Standardize assays (e.g., MIC for antimicrobial testing) and control variables (e.g., solvent used in bioassays) .
- Mechanistic studies : Use molecular docking to evaluate target binding (e.g., kinase inhibition) and validate with in vitro assays .
Advanced: What computational tools predict the compound’s pharmacokinetic and reactivity profiles?
Methodological Answer:
- Quantum Chemical Calculations : Employ Gaussian or ORCA for reaction path searches and transition-state analysis .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Advanced: How does polymorphism or crystal packing influence bioactivity?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate distinct forms.
- Crystal Engineering : Analyze hydrogen-bonding networks (e.g., N–H⋯O/S interactions) that affect solubility and stability .
- Bioactivity Correlation : Compare dissolution rates and cellular uptake of polymorphs in vitro .
Advanced: What strategies mitigate synthesis scalability issues for in vivo studies?
Methodological Answer:
- Flow Chemistry : Continuous synthesis improves yield and reduces side reactions .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy ensures consistent quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
